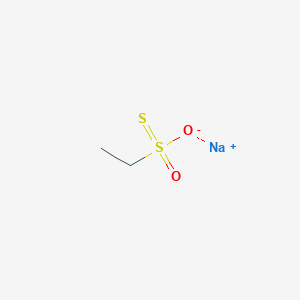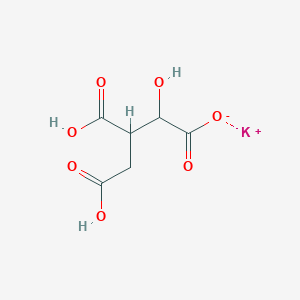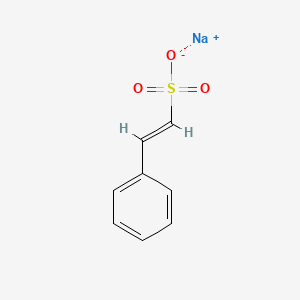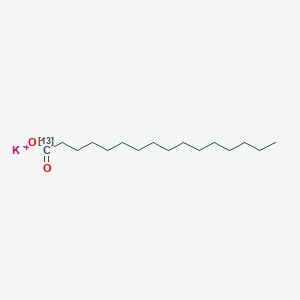
Potassium palmitate-1-13C
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Potassium palmitate-1-13C is widely used in various scientific research fields:
Chemistry: Used as a tracer in isotopic labeling studies to track the metabolic pathways of fatty acids.
Biology: Employed in studies of lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of labeled compounds for research and development purposes
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Potassium palmitate-1-13C plays a significant role in biochemical reactions, particularly in the study of lipid metabolism. It interacts with several enzymes and proteins involved in fatty acid synthesis and degradation. Key enzymes include acetyl-CoA carboxylase and fatty acid synthase, which are crucial for the de novo synthesis of fatty acids. This compound is also involved in the β-oxidation pathway, where it is broken down to produce energy. The labeled carbon-13 allows for precise tracking of these metabolic processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In pancreatic β-cells, for example, palmitate exposure has been shown to induce lipotoxicity, leading to β-cell dysfunction and contributing to the pathogenesis of type 2 diabetes . The compound affects cell signaling pathways by modulating the activity of protein kinase C and other signaling molecules. Additionally, this compound can alter gene expression profiles, particularly those involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzymatic activities. It binds to and activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism. The compound also interacts with enzymes involved in the β-oxidation pathway, facilitating the breakdown of fatty acids into acetyl-CoA units. These interactions lead to changes in gene expression and metabolic flux, ultimately influencing cellular energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. In in vitro studies, the temporal effects of this compound on cellular function have been observed, with long-term exposure leading to alterations in lipid metabolism and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and energy production. At high doses, it may induce toxic effects, such as increased inflammation and insulin resistance. These adverse effects are particularly evident in models of metabolic diseases, where excessive palmitate can exacerbate disease symptoms .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and β-oxidation. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase during the synthesis of fatty acids. In the β-oxidation pathway, the compound is broken down into acetyl-CoA units, which enter the citric acid cycle to produce energy. The labeled carbon-13 allows researchers to trace these metabolic pathways and study the effects of palmitate on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via fatty acid transporters and is incorporated into cellular membranes and lipid droplets. The compound can also bind to specific proteins, such as albumin, which facilitates its transport in the bloodstream. The distribution of this compound within tissues is influenced by its affinity for different cellular compartments and its metabolic activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its subcellular localization is influenced by post-translational modifications, such as palmitoylation, which target the compound to specific organelles. In the endoplasmic reticulum, this compound is involved in the synthesis of membrane lipids, while in mitochondria, it participates in β-oxidation. The localization of the compound within lipid droplets is associated with its role in energy storage and lipid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium palmitate-1-13C is synthesized by reacting palmitic acid-1-13C with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the palmitic acid-1-13C is dissolved in a suitable solvent, and potassium hydroxide is added to neutralize the acid, forming the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium palmitate-1-13C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The potassium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with other metal salts can lead to the formation of different metal palmitates.
Major Products Formed
Oxidation: Formation of palmitic acid derivatives.
Reduction: Formation of hexadecanol or hexadecane.
Substitution: Formation of metal palmitates such as sodium palmitate.
Wirkmechanismus
The mechanism of action of potassium palmitate-1-13C involves its incorporation into metabolic pathways where it serves as a labeled analog of palmitic acid. The carbon-13 isotope allows researchers to trace the metabolic fate of the compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables the study of lipid metabolism and the identification of metabolic intermediates and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium palmitate-13C16: Another labeled compound with carbon-13 isotopes incorporated at multiple positions.
Sodium palmitate: The sodium salt of palmitic acid, commonly used in soap and detergent production.
Palmitic acid-1-13C: The free acid form of the labeled compound
Uniqueness
Potassium palmitate-1-13C is unique due to its specific isotopic labeling at the first carbon position, which makes it particularly useful for detailed metabolic studies. Its potassium salt form also enhances its solubility and reactivity in aqueous solutions compared to the free acid form .
Eigenschaften
IUPAC Name |
potassium;(113C)hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-OMVBPHMTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635679 | |
| Record name | Potassium (1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201612-58-0 | |
| Record name | Potassium palmitate, 1-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium (1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium palmitate-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PALMITATE, 1-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W011O61B15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
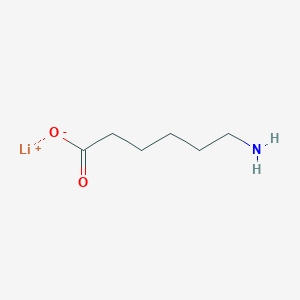
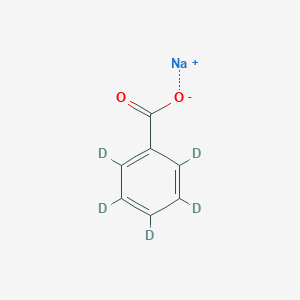
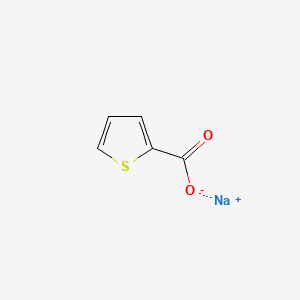
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

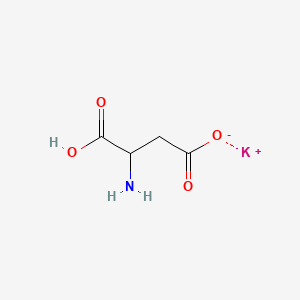

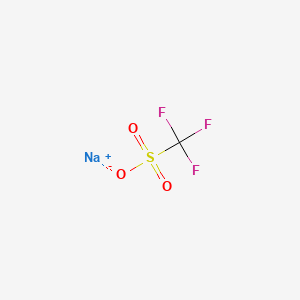
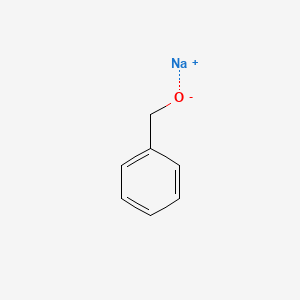
![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
